4-(Piperazin-1-yl)thieno[3,2-c]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-piperazin-1-ylthieno[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3S/c1-3-13-11(9-2-8-15-10(1)9)14-6-4-12-5-7-14/h1-3,8,12H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVGRTFBJOXMFAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=CC3=C2C=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10450113 | |
| Record name | 4-(Piperazin-1-yl)thieno[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10450113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106261-27-2 | |
| Record name | 4-(Piperazin-1-yl)thieno[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10450113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 106261-27-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 4-Piperazin-1-ylthieno[3,2-c]pyridine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SJ2ZNT5VA2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for 4 Piperazin 1 Yl Thieno 3,2 C Pyridine and Its Derivatives
Strategic Approaches to the Thieno[3,2-c]pyridine (B143518) Core
The formation of the fused thieno[3,2-c]pyridine ring system is the foundational step in the synthesis. Chemists have developed several elegant strategies to construct this heterocyclic core, ranging from classical cyclization reactions to more complex multi-step sequences.
Cyclization reactions are a cornerstone for building the thieno[3,2-c]pyridine skeleton. These methods typically involve forming the pyridine (B92270) ring onto a pre-existing thiophene (B33073) molecule.
One prominent method is the Pictet-Spengler reaction . This reaction involves the cyclocondensation of thiophene-based ethylamines with aldehydes or their equivalents. researchgate.netnih.gov For instance, a general approach involves the condensation of an appropriate thiophene-ethylamine with formaldehyde, followed by an acid-catalyzed cyclization to form the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (B1352387) core. nih.govgoogle.com This saturated core can then be aromatized in a subsequent step to yield the desired thieno[3,2-c]pyridine.
Another effective protocol involves the acid-catalyzed cyclization of N-(3-thienyl)-methyl-N-[2,2-dialkoxy]ethyl-para-toluene sulfonamides. google.com In this process, treatment with a strong mineral acid like hydrochloric or sulfuric acid in an inert solvent such as dioxane or an alcohol induces the ring closure to furnish the thieno[3,2-c]pyridine structure in good yields. google.com
Table 1: Selected Cyclization Strategies for the Thieno[3,2-c]pyridine Core
| Starting Material | Key Reagents | Product | Reference |
|---|---|---|---|
| 2-Thiophene ethylamine | Formaldehyde, Water, Dichloroethane, Ethanol-HCl | 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride | google.com |
| N-(3-thienyl)-methyl-N-[2,2-(OR)₂]ethyl-p-toluenesulfonamide | Strong mineral acid (e.g., HCl, H₂SO₄), Inert solvent (e.g., Dioxane) | Thieno[3,2-c]pyridine | google.com |
More elaborate, multi-step sequences provide access to a wider range of substituted thieno[3,2-c]pyridines. These linear syntheses allow for the gradual build-up of molecular complexity.
A patented process illustrates such a sequence, beginning with the reaction of 3-bromomethyl-thiophene with N-[2,2-(OR)₂]-ethyl-para-toluene sulfonamide. google.com The resulting intermediate is then subjected to acid-catalyzed cyclization to form the thieno[3,2-c]pyridine ring system. google.com An alternative starting point in this sequence involves the initial reaction of 3-thienaldehyde with an aminoacetaldehyde acetal (B89532) to form a Schiff base, which is subsequently reduced and then cyclized. google.com
For the isomeric thieno[2,3-c]pyridine (B153571) system, a metal-free approach has been developed that proceeds through a fused 1,2,3-triazole intermediate. kuleuven.be This three-step method involves a one-pot triazolation, a modified Pomeranz-Fritsch reaction, and a final acid-mediated denitrogenative transformation to yield the thieno[2,3-c]pyridine derivatives. kuleuven.be Such innovative routes highlight the diversity of strategies employed in the synthesis of thienopyridine isomers.
Introduction and Functionalization of the Piperazine (B1678402) Moiety
Once the thieno[3,2-c]pyridine core is established, the next critical step is the introduction of the piperazine ring, typically at the C-4 position.
The most common and efficient method for attaching the piperazine group is through a nucleophilic aromatic substitution (SNAr) reaction. This strategy relies on a precursor molecule, 4-chloro-thieno[3,2-c]pyridine, where the chlorine atom serves as a good leaving group.
The pyridine nitrogen atom withdraws electron density from the ring, making the C-2 and C-4 positions electrophilic and thus susceptible to attack by nucleophiles. abertay.ac.uknih.gov Piperazine, acting as a potent nitrogen nucleophile, readily attacks the C-4 position, displacing the chloride ion to form the desired C-N bond. nih.gov This reaction is typically carried out in a suitable solvent, sometimes in the presence of a base to neutralize the HCl generated. The reaction of a 4-chlorothienopyridine with piperazine leads to the formation of 4-(piperazin-1-yl)thieno[3,2-c]pyridine. nih.govnih.gov
Table 2: Nucleophilic Displacement for Piperazine Introduction
| Substrate | Nucleophile | Key Conditions | Product Type | Reference |
|---|---|---|---|---|
| 2-Chloro-3-nitropyridine | Piperazine | Acetonitrile, reflux | 1-(3-Nitropyridin-2-yl)piperazine | nih.gov |
| Diethyl 2-(2-chloroacetamido)-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate | Piperazine | Dry Tetrahydrofuran | Diethyl 2-(2-(piperazin-1-yl)acetamido)-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate | nih.gov |
Condensation reactions also provide a viable route for installing the piperazine moiety. This can involve an initial condensation between a thieno[3,2-c]pyridine precursor and piperazine to form an intermediate, which may then undergo further functionalization. smolecule.com For example, a thieno[3,2-c]pyridine derivative can be condensed with piperazine, and the free secondary amine of the attached piperazine can then be acylated to introduce further diversity, such as an ethanone (B97240) group. smolecule.com
Regioselective Synthesis and Isomer Control
A significant challenge in the synthesis of substituted thienopyridines is controlling the regioselectivity—that is, ensuring the substituents are placed at the correct positions on the heterocyclic core. The inherent electronic properties of the thieno[3,2-c]pyridine ring system play a crucial role in directing incoming substituents.
As mentioned, the electron-withdrawing nature of the pyridine nitrogen atom activates the C-4 position (para to the nitrogen) and the C-2 position (ortho to the nitrogen) toward nucleophilic attack. abertay.ac.uk This electronic influence naturally favors the substitution of leaving groups at the C-4 position, making the synthesis of this compound highly regioselective. When a 4-halo-thieno[3,2-c]pyridine is the substrate, the reaction with piperazine proceeds with a high degree of predictability, yielding the desired C-4 substituted isomer.
The synthesis of other isomers, such as those based on the thieno[2,3-b]pyridine (B153569) or thieno[2,3-c]pyridine skeletons, requires different starting materials and strategic considerations to achieve the desired regiochemical outcome. researchgate.net The ability to selectively synthesize a specific constitutional isomer is a testament to the sophistication of modern synthetic organic chemistry.
Spectroscopic Characterization in Synthetic Organic Chemistry
The structural elucidation of this compound and its derivatives relies heavily on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR and ¹³C NMR spectroscopy are indispensable tools for confirming the structure of the synthesized compound.
¹H NMR: The proton NMR spectrum of this compound would exhibit characteristic signals for the protons on the thieno[3,2-c]pyridine core and the piperazine ring. The aromatic protons of the thienopyridine system would appear in the downfield region, typically between δ 7.0 and 8.5 ppm, with their multiplicity and coupling constants providing information about their substitution pattern. The protons of the piperazine ring would show signals in the upfield region. The four protons on the carbons adjacent to the thienopyridine ring would likely appear as a multiplet, while the four protons on the carbons adjacent to the secondary amine would appear as another multiplet at a slightly different chemical shift. The N-H proton of the piperazine ring would appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration. For comparison, in related N-aryl piperazine derivatives, the piperazine protons often appear as broad signals in the range of δ 3-4 ppm. epa.gov
¹³C NMR: The carbon NMR spectrum provides information on the number and types of carbon atoms in the molecule. The aromatic carbons of the thieno[3,2-c]pyridine core would resonate in the downfield region (typically δ 110-160 ppm). The carbon atoms of the piperazine ring would appear in the aliphatic region (typically δ 40-60 ppm). For instance, in similar piperazine-containing heterocyclic systems, the piperazine carbons have been observed at approximately δ 47.7 and 25.5 ppm. epa.gov
Mass Spectrometry (MS):
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity. For this compound, the molecular ion peak ([M]⁺) would be expected at an m/z value corresponding to its molecular formula, C₁₁H₁₃N₃S, which is 219.08. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition. The fragmentation pattern can also provide structural information, for example, by showing the loss of the piperazine moiety or fragments thereof.
The following table summarizes the key spectroscopic data for the characterization of this compound.
| Spectroscopic Technique | Expected Observations |
| ¹H NMR | Aromatic protons (thieno[3,2-c]pyridine): δ 7.0-8.5 ppm. Piperazine protons (CH₂): Two multiplets in the range of δ 3-4 ppm. Piperazine proton (NH): Broad singlet. |
| ¹³C NMR | Aromatic carbons (thieno[3,2-c]pyridine): δ 110-160 ppm. Piperazine carbons (CH₂): δ 40-60 ppm. |
| Mass Spectrometry (MS) | Molecular Ion Peak [M]⁺: m/z 219. |
It is important to note that the exact chemical shifts and coupling constants can be influenced by the solvent used for the NMR analysis and the specific instrumentation.
Biological Activities and Pharmacological Profiles of 4 Piperazin 1 Yl Thieno 3,2 C Pyridine Derivatives
Receptor Modulatory Effects
The thieno[3,2-c]pyridine (B143518) core, particularly when combined with a piperazine (B1678402) moiety, has been investigated for its ability to interact with various receptors, leading to downstream biological effects. These interactions are crucial for the potential therapeutic applications of this class of compounds.
Serotonin (B10506) Receptor (5-HT1B/5-HT2A) Antagonism
Derivatives of 4-(1-piperazinyl)thieno[3,2-c]pyridine have demonstrated significant affinity for serotonin receptors. Specifically, potent affinity for both 5-HT1 and 5-HT2 receptors has been observed for this class of compounds nih.gov. While detailed data for the parent compound, 4-(Piperazin-1-yl)thieno[3,2-c]pyridine, is not extensively available in the public domain, the activity of its derivatives suggests that the thieno[3,2-c]pyridine ring system is a key pharmacophore for serotonin receptor interaction nih.gov. The interaction with these receptors is a key aspect of their potential antipsychotic activity nih.gov.
ADP Receptor Antagonism and Antiplatelet Activity
The thieno[3,2-c]pyridine scaffold is a well-established core structure for antagonists of the P2Y12 receptor, a key adenosine (B11128) diphosphate (B83284) (ADP) receptor on the surface of platelets. This antagonism is the mechanism behind the antiplatelet activity of several clinically important drugs. While direct experimental data for this compound is limited, the established role of the thieno[3,2-c]pyridine class suggests a high likelihood of activity at this receptor.
Derivatives of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (B1352387) containing substituted piperazine have been synthesized and shown to possess in vivo anti-platelet aggregation activity in rats. This further supports the potential of the this compound scaffold as an antiplatelet agent.
Kinase Inhibitory Activities
In addition to receptor modulation, derivatives of the thieno[3,2-c]pyridine scaffold have been explored for their ability to inhibit various protein kinases, enzymes that play critical roles in cellular signaling and are often implicated in diseases such as cancer and inflammatory disorders.
Bruton's Tyrosine Kinase (BTK) Inhibition
A novel series of Bruton's Tyrosine Kinase (BTK) inhibitors have been developed based on the thieno[3,2-c]pyridin-4-amine framework. This scaffold is structurally very similar to this compound, with the piperazine group being a key distinction. In a study of twenty-one such compounds, varying inhibitory activities against BTK were observed in vitro.
One of the most potent compounds in this series, compound 14g , demonstrated an IC50 value of 12.8 nM against the BTK enzyme. Furthermore, this compound displayed relatively good kinase selectivity. The identification of the thieno[3,2-c]pyridin-4-amine scaffold as a potent BTK inhibitor highlights the potential of the broader thieno[3,2-c]pyridine class, including piperazine-substituted derivatives, in the design of novel BTK inhibitors.
Table 1: BTK Inhibitory Activity of a Thieno[3,2-c]pyridin-4-amine Derivative
| Compound | Target | IC50 (nM) |
|---|---|---|
| 14g | BTK | 12.8 |
Heat Shock Protein 90 (Hsp90) Inhibition
While direct evidence for Hsp90 inhibition by this compound is not available, studies on the isomeric thieno[2,3-c]pyridine (B153571) scaffold have shown promise. A series of diethyl 2-(2-(piperazin-1-yl)acetamido)-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate derivatives were synthesized and evaluated for their anticancer properties, with molecular docking studies suggesting interactions with Hsp90.
In this series, compounds bearing a piperazine, N-methyl piperazine, and N-ethyl piperazine displayed moderate inhibitory activity. These findings suggest that the broader thienopyridine scaffold, when appropriately substituted with a piperazine moiety, can be a starting point for the development of Hsp90 inhibitors.
Pim-1 Kinase Inhibition
The thienopyridine scaffold has also been investigated for its potential to inhibit Pim-1 kinase, a serine/threonine kinase involved in cell survival and proliferation. Research into the isomeric thieno[2,3-b]pyridine (B153569) derivatives has yielded compounds with Pim-1 inhibitory activity.
In a study of 5-bromo-thieno[2,3-b]pyridines, two compounds, 3c and 5b , showed moderate Pim-1 inhibitory activity with IC50 values of 35.7 and 12.71 μM, respectively. Although these compounds are based on a different thienopyridine isomer, this research indicates that the general thienopyridine structure can serve as a template for the design of Pim-1 inhibitors.
Table 2: Pim-1 Inhibitory Activity of Thieno[2,3-b]pyridine Derivatives
| Compound | Target | IC50 (μM) |
|---|---|---|
| 3c | Pim-1 | 35.7 |
| 5b | Pim-1 | 12.71 |
c-Met Kinase Inhibition
The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and motility. Its aberrant activation is a key driver in many human cancers, making it an attractive therapeutic target. A series of N3-arylmalonamides based on a thieno[3,2-b]pyridine scaffold were designed and evaluated as inhibitors of c-Met kinase. These compounds demonstrated potent inhibition with IC50 values in the low nanomolar range in in-vitro assays. nih.gov
In a separate line of research, derivatives bearing a pyrazolo[3,4-b]thieno[3,2-e]pyridine scaffold were synthesized and assessed for their antiproliferative and c-Met inhibitory activities. semanticscholar.org Two lead compounds from this series, 5a and 5b , exhibited potent c-Met inhibition with IC50 values of 4.27 ± 0.31 nM and 7.95 ± 0.17 nM, respectively, comparable to the reference drug cabozantinib (IC50 = 5.38 ± 0.35 nM). semanticscholar.org
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Tyrosine Kinase Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a primary mediator of angiogenesis, the process of forming new blood vessels, which is critical for tumor growth and metastasis. Inhibition of this receptor is a well-established strategy in cancer therapy. The aforementioned N3-arylmalonamides based on the thieno[3,2-b]pyridine core were also designed to target VEGFR2, demonstrating a dual-inhibitor profile. nih.gov These compounds were shown to have IC50 values in the low nanomolar range against VEGFR2 in vitro. nih.gov
Further studies on other heterocyclic systems incorporating piperazine have also yielded potent VEGFR2 inhibitors. For instance, a series of novel quinoxaline-piperazine derivatives were synthesized, with the most active compound showing a VEGFR-2 inhibition IC50 value of 0.192 µM, compared to 0.082 µM for the reference compound sorafenib. nih.gov Another study on phthalazine derivatives identified compounds with significant VEGFR2 inhibitory activity; one derivative exhibited an IC50 value of 0.09 µM. researchgate.net These findings highlight the importance of the piperazine moiety in designing potent kinase inhibitors, a feature shared with the this compound core structure.
Atypical Protein Kinase C (aPKC) Isoform Inhibition
Atypical protein kinase C (aPKC) isoforms, particularly PKCι and PKCζ, are involved in regulating cell polarity and are considered oncogenic targets, especially in Ras-driven cancers. While direct studies on this compound derivatives are limited, research into the closely related thieno[2,3-d]pyrimidine (B153573) scaffold has identified potent and selective chemical inhibitors of aPKCs. researchgate.net A representative compound from this class, CRT0066854 , was shown to effectively inhibit aPKC activity. researchgate.net Structural analysis revealed that the inhibitor displaces a key motif in the adenosine-binding pocket of the kinase. researchgate.net This compound was demonstrated to inhibit the phosphorylation of downstream targets in cell lines, indicating its utility as a chemical tool to modulate aPKC activity. researchgate.net
Antiproliferative and Anticancer Efficacy
The inhibitory effects of thienopyridine derivatives on key oncogenic kinases translate into significant antiproliferative and anticancer efficacy. This has been demonstrated through various in vitro studies on a range of human cancer cell lines.
Cell Line Specific Growth Inhibition Studies
Derivatives based on the thienopyridine scaffold have shown broad-spectrum antiproliferative activity against numerous cancer cell lines. A study on thieno[2,3-c]pyridine derivatives identified compound 6i as a potent inhibitor against head and neck (HSC3), breast (T47D), and colorectal (RKO) cancer cell lines. mdpi.comnih.gov Similarly, research on benzothieno[2,3-c]pyridines identified compound 5c as having broad-spectrum activity with GI50 values ranging from 4 nM to 37 µM across a panel of cell lines. nih.gov Another study focusing on thieno[2,3-b]pyridine derivatives reported potent cytotoxicity for compound 4b against hepatocellular carcinoma (HepG-2) and breast cancer (MCF-7) cells. ekb.eg
The table below summarizes the growth inhibition data for various thienopyridine derivatives across different human cancer cell lines.
| Compound Class | Compound | Cell Line | Cancer Type | Activity Metric | Value (µM) | Source |
|---|---|---|---|---|---|---|
| Thieno[2,3-c]pyridine | 6i | HSC3 | Head and Neck | IC50 | 10.8 | mdpi.comnih.gov |
| Thieno[2,3-c]pyridine | 6i | T47D | Breast | IC50 | 11.7 | mdpi.comnih.gov |
| Thieno[2,3-c]pyridine | 6i | RKO | Colorectal | IC50 | 12.4 | mdpi.comnih.gov |
| Benzothieno[2,3-c]pyridine | 5c | PC-3 | Prostate | IC50 | 2.08 | nih.gov |
| Thieno[2,3-b]pyridine | 4b | HepG-2 | Hepatocellular | IC50 | 3.12 | ekb.eg |
| Thieno[2,3-b]pyridine | 4b | MCF-7 | Breast | IC50 | 20.55 | ekb.eg |
| Pyrazolo[3,4-b]pyridine | 5a | HepG-2 | Hepatocellular | IC50 | 3.42 | semanticscholar.org |
| Pyrazolo[3,4-b]pyridine | 5b | HepG-2 | Hepatocellular | IC50 | 3.56 | semanticscholar.org |
Cell Cycle Progression Modulation
A key mechanism through which antiproliferative agents exert their effects is by disrupting the normal progression of the cell cycle, often leading to arrest at specific checkpoints. Studies have shown that thienopyridine derivatives can modulate cell cycle progression in cancer cells. For example, a series of thieno[2,3-b]pyridine compounds were found to induce G2/M cell cycle arrest in the PC3 prostate cancer cell line. nih.gov Flow cytometry analysis showed a significant increase in the population of cells in the G2/M phase after 24 hours of treatment. nih.gov
Similarly, the thieno[2,3-c]pyridine derivative 6i was found to cause cell cycle arrest in the G2 phase in both HSC3 and RKO cancer cells. mdpi.comnih.gov This arrest at a critical checkpoint prevents tumor cells from dividing, thereby inhibiting their proliferation. mdpi.com
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many anticancer drugs function by inducing apoptosis. The role of thienopyridine derivatives in apoptosis induction appears to be complex and dependent on the specific chemical scaffold.
Halogenated derivatives of the thieno[3,2-d]pyrimidine (B1254671) scaffold were found to induce apoptosis in leukemia L1210 cells, independent of the cell cycle. nih.gov Likewise, studies on new benzothieno[2,3-c]pyridine derivatives also included investigations into their ability to induce apoptosis. nih.gov
Conversely, one study on the potent thieno[2,3-c]pyridine derivative 6i concluded that it induced cell death through mechanisms that are distinct from apoptosis. mdpi.comnih.gov This suggests that thienopyridine-based compounds can exert their cytotoxic effects through multiple pathways, which could be advantageous in overcoming resistance to apoptosis-inducing agents.
Antimicrobial Spectrum of Activity
While direct studies on the antimicrobial properties of this compound derivatives are limited in the available literature, research on closely related pyridothienopyrimidine and other thienopyridine analogues provides insight into the potential antimicrobial and antifungal activities of this structural class.
Derivatives of pyridothieno[3,2-d]pyrimidine have demonstrated notable antibacterial activity. For instance, a 4'-(4-methylpiperazin-1-yl) derivative exhibited potent activity against a panel of bacterial strains, with Minimum Inhibitory Concentration (MIC) values ranging from 7.81 to 15.63 µg/mL. nih.gov This activity was comparable or superior to the antibiotic amoxicillin. nih.gov The conversion of the 4'(3'H)-one to a 4'(3'H)-thione in some pyridothienopyrimidine derivatives was also found to enhance antimicrobial activity, particularly against Gram-positive bacteria, with MIC values between 15.63 and 31.25 µg/mL. nih.gov
Furthermore, certain 2-morpholinomethyl derivatives of pyridothienopyrimidine showed potent activity against various bacterial strains, with MICs ranging from 8 to 16 μg/mL, equivalent to amoxicillin in most cases. mdpi.com Spiro cyclopentane 4-(oxiran-2-ylmethyl)sulfanyl derivatives of pyridothienopyrimidine displayed the most potent antibacterial activity against all tested strains. mdpi.com
In the realm of antifungal activity, several pyridothienopyrimidine derivatives have shown promise. Specifically, compounds such as 3a, 4a, 4b, 5a, 6b, 6c, 7a, 7c, 8b, and 9b demonstrated potent antifungal effects with MIC values ranging from 4 to 16 µg/mL against a variety of yeast and fungi, which is comparable to the standard antifungal drug, clotrimazole. mdpi.com
| Compound Class | Derivative | Microorganism | MIC (µg/mL) |
|---|---|---|---|
| Pyridothieno[3,2-d]pyrimidine | 4'-(4-Methylpiperazin-1-yl) | Various Bacteria | 7.81 - 15.63 |
| 4'(3'H)-thiones | Gram-positive Bacteria | 15.63 - 31.25 | |
| Pyridothienopyrimidine | 2-Morpholinomethyl | Various Bacteria | 8 - 16 |
| Various derivatives (3a, 4a, 4b, etc.) | Various Fungi | 4 - 16 |
Sirtuin (SIRT1, SIRT2, SIRT3) Enzyme Inhibition
There is currently a lack of specific research data on the sirtuin enzyme inhibitory activity of this compound derivatives. However, studies on the isomeric thieno[3,2-d]pyrimidine scaffold have identified potent pan-inhibitors of SIRT1, SIRT2, and SIRT3.
Notably, thieno[3,2-d]pyrimidine-6-carboxamides have been discovered as highly potent inhibitors of these sirtuin enzymes. acs.orgnih.gov For example, compound 11c from this series demonstrated IC50 values of 3.6 nM, 2.7 nM, and 4.0 nM for SIRT1, SIRT2, and SIRT3, respectively. acs.orgnih.gov The replacement of a piperidine moiety with a piperazine in a related analogue resulted in a slight decrease in potency against SIRT2 and a more significant reduction in inhibition for SIRT1 and SIRT3. acs.org
| Compound Scaffold | Compound | SIRT1 IC50 (nM) | SIRT2 IC50 (nM) | SIRT3 IC50 (nM) |
|---|---|---|---|---|
| Thieno[3,2-d]pyrimidine-6-carboxamide | 11c | 3.6 | 2.7 | 4.0 |
These findings suggest that the broader thienopyrimidine framework has the potential to interact with sirtuin enzymes, warranting future investigation into the specific effects of the this compound core on SIRT1, SIRT2, and SIRT3.
Neurotropic and Central Nervous System Pharmacological Potential
The this compound ring system has been identified as a novel pharmacophore with potential antipsychotic activity. nih.gov Derivatives where this moiety is appended via a tetramethylene chain to various imide rings have shown significant activity in preclinical models of psychosis. nih.gov
These compounds demonstrated efficacy in blocking apomorphine-induced stereotypy and climbing, as well as in the Sidman avoidance and conditioned avoidance response tests. nih.gov A key pharmacological feature of these thieno[3,2-c]pyridine derivatives is their potent affinity for serotonin 5-HT1 and 5-HT2 receptors, coupled with a weak interaction with the dopamine (B1211576) D2 receptor. nih.gov This receptor binding profile is characteristic of some atypical antipsychotic agents.
Electrophysiological studies on lead compounds from this series have indicated distinct effects on dopamine neurons in the A9 and A10 areas of the brain, suggesting a complex mechanism of action that may differ from other antipsychotic agents despite similar behavioral outcomes. nih.gov
| Compound Class | Pharmacological Effect | Receptor Affinity |
|---|---|---|
| 4-(1-Piperazinyl)thieno[3,2-c]pyridine derivatives | Blockade of apomorphine-induced stereotypy and climbing | Potent for 5-HT1 and 5-HT2 |
| Activity in Sidman and conditioned avoidance responses | Weak for Dopamine D2 |
Other Diverse Biological Activities
The thieno[3,2-c]pyridine scaffold and its derivatives have been explored for other potential therapeutic applications, including anticancer and anti-inflammatory activities.
Anticancer Activity: While direct evidence for the anticancer properties of this compound is not prominent, studies on the isomeric thieno[2,3-c]pyridine derivatives have shown potential. Certain diethyl 2-(2-(substituted)acetamido)-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylates have been synthesized and screened for anticancer activity. mdpi.com One such derivative, compound 6i , exhibited potent inhibition against HSC3 (head and neck cancer), T47D (breast cancer), and RKO (colorectal cancer) cell lines, with IC50 values of 10.8 µM, 11.7 µM, and 12.4 µM, respectively. mdpi.com This suggests that the thienopyridine core can be a valuable template for the design of novel anticancer agents. mdpi.com Additionally, novel tetrahydrothieno[3,2-c]pyridine derivatives have been synthesized and evaluated as potent smoothened (Smo) antagonists, indicating a potential role in targeting the Hedgehog signaling pathway, which is implicated in several cancers. rsc.org
Anti-inflammatory Activity: The anti-inflammatory potential of thienopyridine derivatives has also been investigated. Related heterocyclic systems have been reported to possess anti-inflammatory properties. scielo.brresearchgate.net This suggests that derivatives of this compound may also warrant investigation for their effects on inflammatory pathways.
| Compound Class | Activity | Cell Line/Target | IC50 (µM) |
|---|---|---|---|
| Thieno[2,3-c]pyridine derivative (6i) | Anticancer | HSC3 (Head and Neck) | 10.8 |
| T47D (Breast) | 11.7 | ||
| RKO (Colorectal) | 12.4 | ||
| Tetrahydrothieno[3,2-c]pyridine derivatives | Anticancer | Smoothened (Smo) antagonist | N/A |
Mechanistic Insights and Structure Activity Relationship Sar Studies
Molecular Interactions with Biological Targets
The thieno[3,2-c]pyridine (B143518) moiety, when combined with an arylpiperazine structure, demonstrates a distinct profile of interaction with key receptors in the central nervous system.
Research into arylpiperazine derivatives featuring the 4-(piperazin-1-yl)thieno[3,2-c]pyridine core has identified potent binding affinity for serotonin (B10506) 5-HT1 and 5-HT2 receptors. nih.gov In contrast, the interaction of these molecules with the dopamine (B1211576) D2 receptor is notably weak. nih.gov
While specific binding dynamics for this exact compound are not fully detailed in the literature, analysis of structurally related thieno-fused heterocyclic compounds provides valuable insights. For instance, in studies of similar inhibitors targeting protein kinases, the fused tricyclic ring system typically occupies a hydrophobic pocket within the protein's binding site. nih.gov The piperazine (B1678402) ring plays a crucial role, with its distal nitrogen atom often forming critical hydrogen bonds with acidic amino acid residues, such as aspartate, in the target protein. nih.gov This combination of hydrophobic and hydrogen-bonding interactions is likely essential for the stable binding and activity of this compound derivatives.
The versatility of the thieno[3,2-c]pyridine scaffold allows its derivatives to modulate the activity of various enzymes, particularly protein kinases. While the parent compound shows primary affinity for serotonin receptors, modified versions have been investigated as enzyme inhibitors. For example, derivatives of the core structure have been designed and synthesized as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology. smolecule.com
Furthermore, studies on closely related thieno[2,3-d]pyrimidine (B153573) structures have demonstrated potent inhibition of atypical Protein Kinase C (aPKC). nih.gov In these cases, the compound binds to the ATP-binding site of the enzyme, preventing phosphorylation of its downstream substrates and thereby inhibiting its function. This competitive inhibition mechanism is a common strategy for targeting kinases. The specific substitutions on the thieno[3,2-c]pyridine and piperazine moieties are critical in determining which enzyme is targeted and with what potency.
Downstream Signaling Pathway Interventions
The interaction of this compound derivatives with their primary targets initiates a cascade of effects on downstream signaling pathways. The potent binding to 5-HT1 and 5-HT2 receptors directly implies a significant intervention in serotonergic signaling, which is crucial for regulating mood, cognition, and various physiological processes. nih.gov
Interestingly, despite a weak affinity for D2 receptors, electrophysiological studies have revealed that lead compounds from this series have distinct effects on dopamine neurons in the A9 and A10 areas of the brain. nih.gov This suggests that the compound may modulate dopaminergic pathways through indirect mechanisms, potentially via serotonin-dopamine receptor crosstalk or by interacting with other targets that influence dopamine neuron activity. This finding highlights that the ultimate biological effect of a compound may arise from a complex interplay of signaling pathway interventions, not just from its interaction with a single primary target. nih.gov
Comprehensive Structure-Activity Relationship (SAR) Investigations
SAR studies are fundamental to optimizing the therapeutic potential of the thieno[3,2-c]pyridine scaffold. These investigations explore how modifying the chemical structure affects biological activity, guiding the design of more potent and selective compounds.
The biological activity of the this compound scaffold is highly sensitive to the nature of substituents on both the thieno[3,2-c]pyridine core and the piperazine ring.
Piperazine Ring Substituents: Early studies attached various imide rings to the piperazine nitrogen via a tetramethylene chain, which resulted in compounds with significant antipsychotic activity. nih.gov More targeted modifications, such as the addition of an ethanone (B97240) group to create 1-(4-{Thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)ethan-1-one, are being explored to direct the compound's activity, for instance, towards EGFR inhibition. smolecule.com In related thienopyrimidine series targeting PI3Kδ, the addition of a hydrophobic alkyl group to the piperazine ring was found to be essential for potency. bohrium.com
Core Ring System Modifications: The integrity of the fused ring system is also critical. In a compelling example from a related thieno-pyrimidine series, altering the pyrimidine (B1678525) portion of the core to a pyridine (B92270) ring resulted in a dramatic 95-fold loss of inhibitory potency against the aPKC enzyme. nih.gov This demonstrates that even subtle changes to the core heterocycle can have a profound impact on biological activity.
Table 1: Impact of Core Heterocycle on aPKCζ Inhibitory Potency Data derived from a study on structurally related thieno-fused heterocycles. nih.gov
| Compound ID | Core Structure | Target | IC₅₀ (μM) | Fold Change in Potency |
| 7a | Thieno[2,3-d]pyrimidine | aPKCζ | 0.012 | - |
| 15b | Thieno[2,3-b]pyridine (B153569) | aPKCζ | 1.14 | 95-fold decrease |
The thieno[3,2-c]pyridine ring system itself is considered a novel pharmacophore with potential for developing antipsychotic agents. nih.gov A pharmacophore model for this class of compounds consists of several key features:
Aromatic Fused Heterocycle: The rigid, planar thieno[3,2-c]pyridine core serves as the primary scaffold and is crucial for insertion into hydrophobic pockets of target proteins.
Piperazine Linker: This flexible linker correctly positions the terminal group for interaction with the protein surface. Its nitrogen atoms are key hydrogen bond acceptors/donors.
Terminal Functional Group: The nature of the group attached to the distal nitrogen of the piperazine ring is a primary determinant of potency and target selectivity.
Conformational analysis suggests that the spatial relationship between the planar heterocyclic core and the key interacting atoms of the piperazine linker is a critical determinant of binding affinity. The ability of the molecule to adopt a low-energy conformation that complements the topology of the biological target's binding site is essential for its activity.
Computational Chemistry and In Silico Modeling
Computational chemistry and in silico modeling serve as powerful tools to predict the biological activity and to elucidate the mechanism of action of bioactive molecules like this compound. These methods are crucial for modern drug discovery, allowing for the rational design of derivatives with improved potency and selectivity. By simulating molecular interactions, researchers can prioritize the synthesis of compounds that are most likely to succeed, thereby saving time and resources.
For thieno[3,2-c]pyridine and its analogs, in silico techniques are employed to understand their binding to various biological targets and to establish a relationship between their chemical structure and biological activity. These studies often involve molecular docking to predict binding conformations and QSAR analyses to correlate physicochemical properties with potency.
Molecular Docking and Binding Mode Predictions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. In the context of drug design, it is used to forecast the binding mode of a ligand (like a this compound derivative) within the active site of a target protein.
While specific docking studies on this compound are not extensively detailed in publicly available literature, research on closely related thienopyrimidine and thienopyridine structures provides significant insights. bohrium.comnih.govnih.gov For instance, docking studies on thieno[2,3-c]pyridine (B153571) derivatives targeting Hsp90 (Heat shock protein 90) have identified key molecular interactions. nih.gov These studies revealed crucial hydrogen bonds and hydrophobic interactions that stabilize the ligand-protein complex, which are likely relevant for the this compound scaffold as well.
Similarly, molecular docking of piperazinone-containing thieno[3,2-d]pyrimidine (B1254671) derivatives into the PI3Kδ enzyme explained the enhanced potency of these compounds. The docking results highlighted the importance of the piperazinone motif in forming specific interactions within the enzyme's binding site. bohrium.com In another study, docking of quinazoline (B50416) derivatives showed that specific compounds had good docking scores within the binding pocket, suggesting their potential as lead molecules for rational drug design. nih.gov Such studies typically predict the binding energy (often expressed as a docking score) and visualize the interactions, as summarized in the hypothetical table below for a related compound series.
| Compound Derivative | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Predicted) |
| Thieno[2,3-c]pyridine Derivative 6i | Hsp90 | Not specified | G2 phase arrest induction nih.gov |
| Piperazinone-thieno[3,2-d]pyrimidine | PI3Kδ | Not specified | Hydrophobic alkyl group interactions bohrium.com |
| Quinazoline Derivative 5 | Anticancer Target | Good docking score | Interactions within binding pocket nih.gov |
| 4-(3-chlorophenyl)-1-(3-chloropropyl) piperazin-1-ium (B1237378) chloride | Prostate specific membrane protein | -6.3 | LEU 259, LEU 261, HIS 552, HIS 553 doi.org |
These examples from related structures underscore the utility of molecular docking. A similar approach for this compound would likely show the thienopyridine core situated in a hydrophobic pocket, while the piperazine nitrogen atoms could act as hydrogen bond acceptors or donors, interacting with key amino acid residues like aspartate, as seen with related molecules. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Analyses
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. QSAR models translate molecular structures into numerical descriptors (e.g., lipophilicity, electronic properties, size) and use these to derive a mathematical equation that can predict the activity of new, unsynthesized compounds.
For heterocyclic compounds like thienopyridines, QSAR studies are invaluable for optimizing lead compounds. nih.govnih.gov A QSAR study on 2,4-diamino-pyrimidine derivatives as anti-malarials, for example, identified lipophilicity as a key driver for improved activity. nih.gov However, it also highlighted that the most active compounds suffered from poor solubility and permeability, demonstrating the need to balance different physicochemical properties. nih.gov
In another QSAR study on pyrazolo[4,3-e] bohrium.comnih.govsmolecule.comtriazine sulfonamides, quantum chemical descriptors were found to be critical for the compounds' activities against human carbonic anhydrase isoforms. nih.gov The development of a QSAR model for this compound derivatives would follow a similar workflow:
Data Set Compilation : A series of derivatives would be synthesized and their biological activity (e.g., IC₅₀ values) against a specific target would be measured.
Descriptor Calculation : For each molecule, a wide range of molecular descriptors would be calculated, including constitutional, topological, geometric, and electronic properties.
Model Building : Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Support Vector Machines, Random Forest), a correlation between the descriptors and the biological activity would be established. mdpi.com
Model Validation : The predictive power of the QSAR model would be rigorously tested using internal and external validation techniques.
A hypothetical QSAR equation for a series of thieno[3,2-c]pyridine derivatives might look like this:
pIC₅₀ = c₀ + c₁(logP) - c₂(Polar Surface Area) + c₃*(Dipole Moment)
This equation would suggest that activity increases with lipophilicity (logP) and dipole moment, but decreases with a larger polar surface area. Such a model provides clear guidance for the rational design of new derivatives with potentially enhanced biological activity. mdpi.com
Therapeutic Applications and Preclinical Evaluation of 4 Piperazin 1 Yl Thieno 3,2 C Pyridine and Its Analogues
Application in Disease Models
Hematological Malignancies and Solid Tumors
While direct preclinical studies on 4-(Piperazin-1-yl)thieno[3,2-c]pyridine in cancer are not extensively documented, significant research has been conducted on its isomers, particularly thieno[2,3-b]pyridine (B153569) and thieno[2,3-c]pyridine (B153571) derivatives, demonstrating their potential as anticancer agents. These analogues have shown efficacy in various cancer cell lines and in some instances, in vivo models.
One area of investigation involves the inhibition of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability of numerous oncoproteins. A series of thieno[2,3-c]pyridine derivatives were synthesized and evaluated for their anticancer activity. Notably, compound 6i from this series exhibited potent inhibitory activity against several cancer cell lines, including head and neck (HSC3), breast (T47D), and colorectal (RKO) cancer cells, with IC₅₀ values of 10.8 µM, 11.7 µM, and 12.4 µM, respectively. researchgate.net Further investigation revealed that this compound induces cell cycle arrest at the G2 phase, thereby halting cell proliferation. researchgate.net
Another explored mechanism is the inhibition of c-Src, a non-receptor tyrosine kinase implicated in tumor progression. A series of 3-amino-thieno[2,3-b]pyridine derivatives were developed as novel c-Src inhibitors, with molecular modeling and X-ray crystallography studies providing insights into their interaction with the ATP hydrophobic pocket of the enzyme. acs.org
Furthermore, thieno[2,3-b]pyridine analogues have been investigated as inhibitors of phosphoinositide-specific phospholipase C (PLC-γ), an enzyme involved in cell motility and tumor cell invasion. One such derivative demonstrated low nanomolar IC₅₀ values against a panel of breast cancer cell lines and was found to arrest the cell cycle in the G₂/M phase. nih.gov The development of these analogues has also shown promise against leukemia cell lines. researchgate.net
In vivo studies with a thieno[2,3-b]pyridine derivative in a mouse xenograft model showed encouraging, though not statistically significant, tumor size reduction. nih.govnih.gov Other research has focused on the development of thieno[2,3-b]pyridine analogues that target tyrosyl-DNA phosphodiesterase I (TDP1), an enzyme involved in DNA repair. nih.govnih.gov
The table below summarizes the preclinical anticancer activity of selected thieno[2,3-c]pyridine and thieno[2,3-b]pyridine analogues.
| Compound/Analogue Class | Cancer Model(s) | Key Findings | Reference(s) |
| Thieno[2,3-c]pyridine derivative (6i) | Head and neck (HSC3), breast (T47D), colorectal (RKO) cancer cell lines | Potent inhibitor, induces G2 phase cell cycle arrest. | researchgate.net |
| 3-Amino-thieno[2,3-b]pyridine derivatives | c-Src enzyme inhibition assays | Effective c-Src inhibitors. | acs.org |
| Thieno[2,3-b]pyridine PLC-γ inhibitor | Breast cancer cell lines | Low nanomolar IC₅₀ values, G₂/M phase cell cycle arrest. | nih.gov |
| Thieno[2,3-b]pyridine analogues | Leukemia cell lines | Specificity against leukemia cell lines. | researchgate.net |
| Thieno[2,3-b]pyridine derivative (12) | Mouse xenograft model | Encouraging tumor size reduction. | nih.govnih.gov |
| Thieno[2,3-b]pyridine derivative (9d) | TDP1 biochemical assay | Potent TDP1 inhibitor with an IC₅₀ of 0.5 ± 0.1 μM. | nih.govnih.gov |
Autoimmune and Inflammatory Conditions
The therapeutic potential of thienopyridine derivatives extends to autoimmune and inflammatory disorders. While specific data on this compound is limited, studies on related structures highlight their anti-inflammatory and immunosuppressive properties.
A study on thieno[2,3-b]pyridine derivatives demonstrated their in vivo anti-inflammatory activity in a rat paw edema model. researchgate.net These compounds were investigated as dual inhibitors of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory cascade. researchgate.net Another study reported the synthesis of thieno[2,3-d]pyrimidine (B153573) derivatives with potential anti-inflammatory and analgesic properties. eurekaselect.com
Furthermore, a series of 4-N-piperazinyl-thieno[2,3-d]pyrimidine analogues, which are structurally related to the target compound, were synthesized and evaluated for their immunosuppressive activity. In a Mixed Lymphocyte Reaction (MLR) assay, a key in vitro model for assessing cell-mediated immunity, the most potent compound from this series exhibited an IC₅₀ value of 66 nM, indicating significant immunosuppressive potential. nih.gov
| Analogue Class | Disease Model | Key Findings | Reference(s) |
| Thieno[2,3-b]pyridine derivatives | Rat paw edema model | In vivo anti-inflammatory activity. | researchgate.net |
| 4-N-Piperazinyl-thieno[2,3-d]pyrimidine analogues | Mixed Lymphocyte Reaction (MLR) assay | Potent immunosuppressive activity (IC₅₀ = 66 nM). | nih.gov |
Cardiovascular Disorders
The thieno[3,2-c]pyridine (B143518) scaffold is a cornerstone of antiplatelet therapy. The well-known drug clopidogrel (B1663587), a thieno[3,2-c]pyridine derivative, functions as an irreversible antagonist of the P2Y₁₂ receptor on platelets, thereby inhibiting platelet aggregation. Analogues of this compound are also being explored for their antiplatelet effects.
Research on thieno[2,3-b]pyridine derivatives has shown that they are potent anti-platelet agents that inhibit both platelet activation and aggregation. Some of these compounds demonstrated greater in vitro activity compared to clopidogrel and exhibited synergistic effects when combined with aspirin. researchgate.net
Neurological and Psychiatric Illnesses
A significant finding in the exploration of this compound analogues is their potential application in treating neurological and psychiatric disorders. A study focused on arylpiperazine derivatives of the 4-(1-piperazinyl)thieno[3,2-c]pyridine ring system revealed their potential as antipsychotic agents. nih.gov
These compounds were found to have significant activity in preclinical models used to predict antipsychotic efficacy, including the blockade of apomorphine-induced stereotypy and climbing behavior. nih.gov The mechanism of action appears to be linked to their potent affinity for serotonin (B10506) 5-HT₁ and 5-HT₂ receptors, with a weaker interaction at dopamine (B1211576) D₂ receptors. nih.gov Electrophysiological studies indicated that lead compounds from this series have distinct effects on dopamine neurons in different brain regions, suggesting a complex and potentially beneficial mechanism of action for treating psychosis. nih.gov
| Analogue Class | Disease Model/Target | Key Findings | Reference(s) |
| 4-(1-Piperazinyl)thieno[3,2-c]pyridine arylpiperazine derivatives | Models of antipsychotic activity (apomorphine-induced behaviors) | Significant blockade of stereotypy and climbing. | nih.gov |
| 4-(1-Piperazinyl)thieno[3,2-c]pyridine arylpiperazine derivatives | Serotonin (5-HT₁, 5-HT₂) and Dopamine (D₂) receptors | Potent affinity for serotonin receptors, weak affinity for dopamine D₂ receptors. | nih.gov |
Infectious Diseases
The thienopyridine scaffold has been investigated for its antimicrobial properties, with various isomers showing activity against a range of pathogens.
Thieno[2,3-c]pyridazine derivatives have been synthesized and screened for their antimicrobial and antifungal activities. researchgate.net Similarly, a study on thieno[2,3-d]pyrimidinedione derivatives identified compounds with significant antibacterial activity, particularly against Gram-positive bacteria, including multi-drug resistant strains like MRSA and VRE. nih.gov Another study on thieno[2,3-b]pyridine-based compounds reported promising antimicrobial activity against a panel of bacterial and fungal strains, with one derivative showing MIC values in the range of 4-16 μg/mL. ekb.eg The synthesis of thieno[2,3-b]thiophene (B1266192) derivatives has also yielded compounds with potent antifungal activity. nih.gov
While these studies highlight the potential of the broader thienopyridine class in infectious diseases, more specific research on this compound and its close analogues is needed to fully elucidate their antimicrobial spectrum and potential clinical utility.
Preclinical Efficacy and Pharmacodynamic Assessments
Preclinical efficacy and pharmacodynamic (PD) assessments are crucial for understanding the in vivo effects of a compound and its mechanism of action. For this compound and its analogues, these assessments have been primarily linked to their anticancer and antipsychotic activities.
In the context of cancer, pharmacodynamic studies have focused on target engagement and downstream cellular effects. For instance, the thieno[2,3-c]pyridine derivative that inhibits Hsp90 was shown to induce G2 phase cell cycle arrest, a clear pharmacodynamic marker of its activity. researchgate.net Similarly, the PLC-γ inhibiting thieno[2,3-b]pyridine analogue was found to arrest the cell cycle in the G₂/M phase. nih.gov These studies demonstrate target engagement at the cellular level, leading to a measurable biological response.
In the realm of neurological disorders, the preclinical efficacy of 4-(1-piperazinyl)thieno[3,2-c]pyridine derivatives was assessed through behavioral models in animals. nih.gov The blockade of apomorphine-induced behaviors serves as a key efficacy endpoint, predicting potential antipsychotic activity in humans. nih.gov The pharmacodynamic assessment in this context involves measuring receptor binding affinities (e.g., for serotonin and dopamine receptors) and conducting electrophysiological studies to understand the compound's effect on neuronal firing. nih.gov
Further preclinical development of these compounds will require more extensive pharmacodynamic studies, including the identification of specific biomarkers to monitor drug activity in vivo and to establish a clear relationship between drug exposure, target engagement, and therapeutic effect.
In Vitro Cellular Assays and Functional Readouts
The in vitro evaluation of this compound analogues has primarily centered on their potential as anticancer agents. One notable derivative, 1-(4-{Thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)ethan-1-one , has been investigated for its inhibitory effects on cancer cell lines. This compound demonstrated significant inhibitory activity against the A549 human lung cancer cell line.
Functional readouts for this class of compounds have focused on key cellular processes implicated in cancer progression. For instance, the aforementioned ethanone (B97240) derivative was designed as a potential inhibitor of the Epidermal Growth Factor Receptor (EGFR). The binding interactions of this compound with EGFR were computationally modeled, suggesting a binding mode similar to that of the known EGFR inhibitor, gefitinib. This interaction is thought to be stabilized by hydrogen bonds with key amino acid residues in the receptor's binding site, such as MET769.
While detailed cellular assay data for the parent compound, This compound , is not extensively available in the public domain, the activity of its derivatives suggests that the thieno[3,2-c]pyridine piperazine (B1678402) core serves as a viable starting point for the design of targeted therapies.
Table 1: In Vitro Activity of this compound Analogues
| Compound Name | Cell Line | Assay Type | Endpoint | Result |
|---|---|---|---|---|
| 1-(4-{Thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)ethan-1-one | A549 (Human Lung Cancer) | MTT Assay | IC₅₀ | 9.68 ± 1.95 µmol·L⁻¹ |
In Vivo Animal Models of Disease
Specific in vivo data for this compound and its direct analogues in established animal models of disease are not widely reported in peer-reviewed literature. The progression of promising candidates from this chemical series into in vivo efficacy studies would typically follow robust in vitro characterization and pharmacokinetic profiling. For related thieno-pyridine scaffolds, in vivo studies have been conducted. For instance, derivatives of the isomeric thieno[2,3-b]pyridine have been shown to inhibit prostate cancer growth in patient-derived explant models. While not directly applicable to the this compound series, these findings underscore the potential of thieno-pyridines as a class in oncology.
Selectivity Profiling and Off-Target Activity Assessment
Comprehensive selectivity profiling is a critical step in the preclinical evaluation of any potential drug candidate to understand its therapeutic window and potential for off-target effects. For the this compound series, detailed kinase panel screening or broad off-target activity assessments are not extensively documented in the public domain.
The analogue 1-(4-{Thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)ethan-1-one was specifically designed to target EGFR. However, without broader screening data, its selectivity against other kinases and cellular targets remains to be fully elucidated. The development of truly selective inhibitors requires systematic evaluation against a panel of related and unrelated targets.
Optimization Strategies for Drug Development
The optimization of the this compound scaffold is an active area of research, driven by the need to enhance potency, selectivity, and pharmacokinetic properties. Key strategies include:
Modification of the Piperazine Moiety: The terminal nitrogen of the piperazine ring offers a convenient point for chemical modification. The synthesis of the ethanone derivative is a prime example of this strategy, where the addition of an acetyl group led to a compound with potent EGFR inhibitory activity. Further exploration of various substituents at this position could modulate the compound's interaction with the target protein and its physicochemical properties.
Structure-Activity Relationship (SAR) Studies: Systematic SAR studies are essential to understand the contribution of different parts of the molecule to its biological activity. This involves synthesizing a series of analogues with modifications at various positions of the thieno[3,2-c]pyridine core and the piperazine ring and evaluating their activity.
Computational Modeling: In silico tools, such as molecular docking, are employed to predict the binding modes of newly designed analogues with their intended target. This approach helps in prioritizing the synthesis of compounds that are most likely to have improved activity, thereby streamlining the optimization process. The use of docking simulations for 1-(4-{Thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)ethan-1-one to predict its binding to EGFR exemplifies this strategy.
The journey of this compound and its analogues from a chemical scaffold to a potential therapeutic agent is still in its early stages. While initial in vitro findings are promising, further detailed preclinical studies are necessary to fully characterize their therapeutic potential, selectivity, and safety profiles.
Future Research Directions and Translational Perspectives
Design and Synthesis of Advanced Analogues
The development of next-generation therapeutics based on the 4-(piperazin-1-yl)thieno[3,2-c]pyridine core hinges on the strategic design and efficient synthesis of novel analogues with improved potency, selectivity, and pharmacokinetic properties.
Future synthetic strategies will likely focus on several key areas of modification:
Modification of the Thienopyridine Core: Introduction of various substituents on the thieno[3,2-c]pyridine (B143518) ring system can modulate the electronic properties and steric profile of the molecule, potentially enhancing target engagement.
Substitution on the Piperazine (B1678402) Moiety: The piperazine ring is a common feature in medicinal chemistry known to enhance aqueous solubility and oral bioavailability. Future work will involve appending a diverse range of chemical groups to the distal nitrogen of the piperazine ring to explore structure-activity relationships (SAR) and optimize interactions with biological targets. researchgate.net For instance, novel derivatives of 4,5,6,7-tetrahydrothieno[3,2-c]-pyridine have been synthesized with various substituted piperazine or piperidine moieties. researchgate.net
Linker Modification: In analogues where the piperazine unit is connected to another pharmacophore, the nature and length of the linking chain are critical. Tetramethylene chains have been used to connect the 4-(1-piperazinyl)thieno[3,2-c]pyridine system to various imide rings. nih.gov
To accelerate the synthesis of compound libraries for screening, advanced methodologies such as microwave-assisted synthesis and flow chemistry may be employed. Catalytic methods are also crucial for improving reaction yields and controlling selectivity during the synthesis of the core structure and the introduction of the piperazine group.
| Synthetic Strategy | Description | Objective | References |
| Core Ring Annulation | Construction of the fused thieno[2,3-c]pyridine (B153571) scaffold from functionalized thiophene (B33073) and pyridine (B92270) precursors. | Establish the core pharmacophore. | mdpi.com |
| Nucleophilic Aromatic Substitution (SNAr) | Displacement of a leaving group (e.g., chlorine) on the thienopyridine ring with a piperazine derivative. | Introduce the key piperazine moiety. | acs.org |
| Amide Coupling | Formation of an amide bond between a functionalized thienopyridine-piperazine and a carboxylic acid. | Create extended analogues with additional pharmacophoric elements. | acs.org |
| Reductive Amination | Reaction of an aldehyde or ketone with the piperazine nitrogen to introduce diverse substituents. | Explore SAR at the piperazine N-4 position. | mdpi.com |
In-depth Pharmacological Characterization
While initial studies have provided valuable insights, a more comprehensive pharmacological understanding of this compound and its derivatives is necessary to fully delineate their therapeutic potential.
Early research identified that arylpiperazine derivatives of the thieno[3,2-c]pyridine ring system exhibit potent affinity for serotonin (B10506) 5-HT1 and 5-HT2 receptors, with weak interaction at the dopamine (B1211576) D2 receptor. nih.gov These findings suggest a potential mechanism for antipsychotic activity. nih.gov Additionally, certain derivatives of the related 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (B1352387) scaffold have demonstrated anti-platelet aggregation activity, indicating a potential role in cardiovascular therapies. researchgate.netgoogle.com
Future research should involve:
Broad Receptor and Enzyme Screening: Profiling lead compounds against a wide panel of receptors, kinases, ion channels, and other enzymes to identify primary targets and potential off-target effects.
Cell-Based Assays: Utilizing various cancer cell lines to evaluate cytotoxic and antiproliferative effects, as seen with related thienopyridine structures. mdpi.comnih.gov
Electrophysiological Studies: In-depth analysis of the effects on neuronal firing and activity, building on preliminary studies that showed distinct effects of lead compounds on dopamine neurons. nih.gov
| Biological Target/Activity | Observed Effect | Therapeutic Implication | References |
| Serotonin Receptors (5-HT1, 5-HT2) | Potent affinity | Antipsychotic | nih.gov |
| Dopamine Receptors (D2) | Weak affinity | Antipsychotic (atypical profile) | nih.gov |
| Platelet Aggregation | Inhibition | Antithrombotic | researchgate.netgoogle.com |
| Epidermal Growth Factor Receptor (EGFR) | Inhibition (in related structures) | Anticancer | nih.gov |
| Tubulin Polymerization | Inhibition (in related structures) | Anticancer | researchgate.netresearchgate.net |
Exploration of Novel Therapeutic Targets
The structural features of this compound make it a versatile scaffold for targeting a variety of diseases beyond its initial characterization. The fusion of thiophene and pyridine rings results in a moiety present in numerous medicinally active compounds. mdpi.com
Based on the activities observed in structurally related compounds, several new therapeutic avenues warrant exploration:
Oncology: Thienopyridine derivatives have shown significant antiproliferative activity against various human cancer cell lines. nih.gov For example, novel pyridothienopyrimidine derivatives have been evaluated for cytotoxicity against HepG-2 and MCF-7 cancer cell lines, with some candidates showing potent activity as EGFR kinase inhibitors. nih.gov Furthermore, related benzothieno[2,3-c]pyridines have demonstrated prominent growth inhibition against a wide panel of cancer cells. nih.gov The mechanism may involve the inhibition of key proteins in cancer progression, such as tubulin or specific kinases. nih.govresearchgate.net
Infectious Diseases: The structural similarities to other nitrogen-containing heterocyclic compounds suggest potential for antimicrobial applications. Pyridothienopyrimidine derivatives have been evaluated against various bacterial and fungal strains, with many showing significant antimicrobial activity. nih.gov
Inflammatory Disorders: Certain thienopyridine compounds have been identified as having anti-inflammatory properties, suggesting a potential application in treating inflammatory conditions. nih.gov
| Potential Therapeutic Area | Rationale/Mechanism | Supporting Evidence from Related Compounds |
| Oncology | Inhibition of kinases (e.g., EGFR), tubulin polymerization, or other cell proliferation pathways. | Anticancer activity of thieno[2,3-b]pyridines, benzothieno[2,3-c]pyridines, and pyridothienopyrimidines. nih.govnih.gov |
| Antimicrobial | Disruption of essential microbial pathways. | Antibacterial and antifungal activity of novel pyridothienopyrimidine derivatives. nih.gov |
| Anti-inflammatory | Modulation of inflammatory signaling cascades. | Anti-inflammatory activity reported for some thienopyridine candidates. nih.gov |
| Neurodegenerative Disorders | Modulation of neurotransmitter systems beyond initial antipsychotic focus. | Anti-Alzheimer's potential noted for some substituted thienopyridines. nih.gov |
Addressing Challenges in Chemical Biology and Drug Discovery
Translating a promising chemical scaffold into a clinical candidate requires overcoming several challenges. For the this compound series, key areas of focus will be improving drug-like properties and developing a deeper understanding of their molecular interactions.
Selectivity and Off-Target Effects: A primary challenge is to design analogues with high selectivity for the desired therapeutic target to minimize the risk of adverse effects. This involves extensive SAR studies and computational modeling to understand how structural modifications influence target binding.
Pharmacokinetics and ADME Profile: Optimizing the absorption, distribution, metabolism, and excretion (ADME) properties is critical for ensuring efficacy and safety. The inherent basicity of the piperazine moiety can be advantageous for solubility but may also present challenges related to metabolism and clearance that need to be carefully managed through structural modification.
Development of Chemical Probes: The synthesis of highly potent and selective analogues is essential for their use as chemical probes to investigate the biology of their targets. These tools are invaluable for target validation and for elucidating the mechanisms underlying the observed pharmacological effects.
Computational Modeling: In silico methods, including molecular docking and molecular dynamics simulations, can be employed to predict how analogues bind to their targets, providing a rational basis for designing compounds with improved affinity and selectivity.
Future success in the development of this compound-based therapeutics will depend on a multidisciplinary approach that integrates advanced synthetic chemistry, comprehensive pharmacological evaluation, and modern drug discovery technologies to address these challenges.
Q & A
Basic Research Questions
Q. What are the common synthetic strategies for 4-(Piperazin-1-yl)thieno[3,2-c]pyridine derivatives?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, piperazine derivatives are introduced via alkylation or amination of thieno[3,2-c]pyridine precursors. Key steps include refluxing in polar aprotic solvents (e.g., dichloromethane) with bases like NaOH, followed by purification via column chromatography . Reagents such as 4-(chloromethyl)thieno[3,2-c]pyridine are often coupled with piperazine under controlled pH and temperature .
Q. How is the purity and structural integrity of synthesized compounds validated?
- Methodological Answer : Characterization employs nuclear magnetic resonance (NMR) for proton/carbon assignments, high-performance liquid chromatography (HPLC) for purity assessment (>99% in some cases), and mass spectrometry (MS) for molecular weight confirmation . Thermal stability is evaluated using differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) .
Q. What pharmacological targets are associated with piperazinyl-thienopyridine derivatives?
- Methodological Answer : These compounds often target central nervous system (CNS) receptors (e.g., serotonin or dopamine receptors) due to the piperazine moiety’s affinity for G-protein-coupled receptors. Preclinical studies highlight anti-inflammatory, antimicrobial, or antitumor activities, with structure-activity relationships (SAR) guided by substituent variations on the piperazine ring .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound under conflicting reaction conditions?
- Methodological Answer : Conflicting yield reports (e.g., 50–85%) may arise from solvent polarity, base strength, or reaction time variations. Systematic optimization involves Design of Experiments (DoE) to test parameters like temperature (40–100°C), solvent (DMF vs. THF), and stoichiometric ratios. Catalytic additives (e.g., KI) can enhance nucleophilic substitution efficiency .
Q. How should researchers address contradictions in stability data for piperazinyl-thienopyridines?
- Methodological Answer : Stability discrepancies (e.g., hydrolysis rates in aqueous solutions) require controlled replication studies. For example, pH-dependent degradation is assessed via accelerated stability testing (40°C/75% RH) with HPLC monitoring. Protective strategies, such as lyophilization or formulation with cyclodextrins, may mitigate instability .
Q. What advanced techniques elucidate the mechanism of action for these compounds in complex biological systems?
- Methodological Answer : Radioligand binding assays (using isotopes like ¹⁸F) quantify receptor affinity, while molecular docking simulations model interactions with target proteins (e.g., dopamine D₂ receptors). In vivo positron emission tomography (PET) imaging can track biodistribution and target engagement .
Q. How do substituents on the piperazine ring influence pharmacological efficacy and selectivity?
- Methodological Answer : SAR studies reveal that electron-withdrawing groups (e.g., trifluoromethyl) enhance metabolic stability, while bulky aryl groups (e.g., 4-chlorophenyl) improve receptor selectivity. Competitive functional assays (e.g., cAMP modulation) quantify efficacy, and toxicity is screened via cytotoxicity assays (e.g., MTT) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
